

JMV 2959 specificity for GHS-R1a over other receptors

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Compound of Interest		
Compound Name:	JMV 2959	
Cat. No.:	B1672978	Get Quote

JMV 2959: A Potent and Selective GHS-R1a Antagonist

For researchers, scientists, and drug development professionals, **JMV 2959** has emerged as a critical tool for investigating the physiological roles of the ghrelin receptor (GHS-R1a). This comparison guide provides an objective overview of **JMV 2959**'s specificity for GHS-R1a, supported by available experimental data, and outlines the methodologies used in its characterization.

JMV 2959 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] Its ability to block the binding of the endogenous ligand, ghrelin, allows for the elucidation of the receptor's function in various physiological processes, including appetite regulation, growth hormone secretion, and reward pathways.

Comparative Performance: Specificity for GHS-R1a

The defining characteristic of a valuable research tool like **JMV 2959** is its high specificity for its intended target, minimizing the potential for off-target effects that could confound experimental results. While comprehensive screening data against a wide panel of other receptors is not readily available in the public domain, the existing literature consistently points to its high affinity for GHS-R1a.



Parameter	Value	Assay Type
IC50	32 nM	Competitive Radioligand Binding Assay
Kb	19 nM	Functional Assay (Calcium Mobilization)

IC50: The half maximal inhibitory concentration, indicating the concentration of JMV 2959 required to inhibit 50% of the specific binding of a radiolabeled ligand to GHS-R1a. A lower value indicates higher binding affinity.

Kb: The equilibrium dissociation constant of an antagonist, representing the concentration of antagonist that would occupy 50% of the receptors at equilibrium. A lower value indicates a higher affinity of the antagonist for the receptor.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the binding and functional activity of **JMV 2959** at the GHS-R1a receptor.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound (in this case, **JMV 2959**) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the IC50 value of **JMV 2959** for the GHS-R1a receptor.



Generalized Protocol:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human GHS-R1a receptor (e.g., HEK293 or CHO cells).
- Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., 125I-labeled ghrelin or a synthetic GHS-R1a agonist).
- Competition: A range of concentrations of unlabeled JMV 2959 is added to the incubation mixture to compete with the radioligand for binding to the GHS-R1a receptors.
- Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter.
- Detection: The amount of radioactivity trapped on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the JMV 2959 concentration. The IC50 value is then determined from the resulting sigmoidal curve.

Calcium Mobilization Assay

Activation of the GHS-R1a receptor, a Gq-coupled G protein-coupled receptor (GPCR), leads to an increase in intracellular calcium concentration ([Ca2+]i). This functional assay measures the ability of an antagonist like **JMV 2959** to inhibit the calcium mobilization induced by a known GHS-R1a agonist.

Objective: To determine the functional antagonist potency (Kb) of **JMV 2959** at the GHS-R1a receptor.

Generalized Protocol:

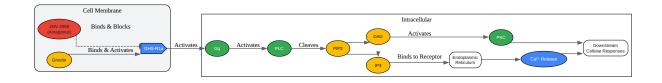
 Cell Culture and Dye Loading: Cells stably expressing the GHS-R1a receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).



- Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of JMV
 2959 for a defined period.
- Agonist Stimulation: A known GHS-R1a agonist (e.g., ghrelin or a synthetic agonist like GHRP-6) is added to the wells to stimulate the receptors.
- Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
- Data Analysis: The inhibitory effect of JMV 2959 on the agonist-induced calcium signal is quantified. The data are then used to calculate the Kb value, which represents the antagonist's potency.

Signaling Pathways and Experimental Workflow

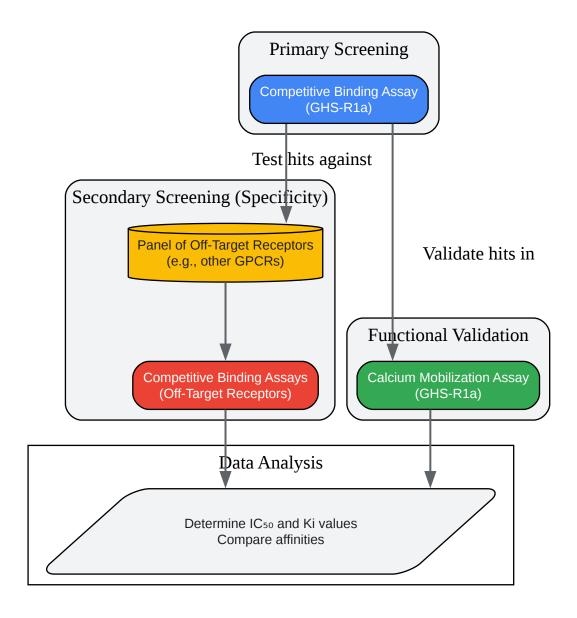
The following diagrams illustrate the GHS-R1a signaling pathway and a typical experimental workflow for assessing receptor specificity.



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Caption: GHS-R1a Signaling Pathway and Point of JMV 2959 Antagonism.





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Caption: Experimental Workflow for Assessing Receptor Specificity.

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References



- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
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